Tmb-PS

Overview

Description

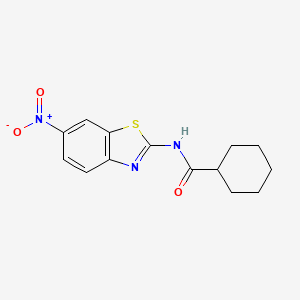

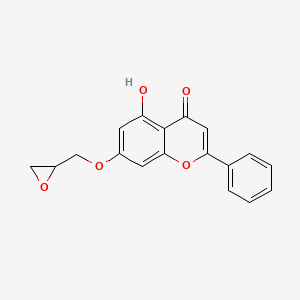

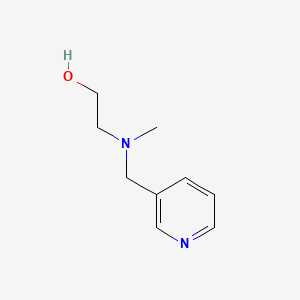

TMB-PS, also known as 3-[(4’-amino-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4-yl)amino]-1-propanesulfonic acid, is a chromogenic reagent used for the detection of hydrogen peroxide in enzymatic analysis of body fluids . It is a white to pale yellow crystalline solid .

Synthesis Analysis

While specific synthesis details for TMB-PS were not found, a related compound, Schiff Base–TMB, was synthesized from the starting material ethyl acrylate ester derivative .Molecular Structure Analysis

The molecular structure of TMB-PS is represented by the InChI code: 1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24) .Chemical Reactions Analysis

TMB-PS reacts with various reactive oxygen species (ROS) and reactive nitrogen species (RNS) to produce colored molecules. This reaction is pH-dependent and involves a multi-step oxidation process .Physical And Chemical Properties Analysis

TMB-PS has a molecular weight of 362.49 . It is soluble in water and can be used under neutral, acidic, and alkaline conditions .Safety and Hazards

Future Directions

The TMB-PS market is expected to grow due to increasing demand for sustainable and eco-friendly solutions in the energy sector. It is being adopted for the conversion of biomass into biofuels and other valuable products . The market growth is also influenced by the increasing focus on circular economy principles and sustainable resource management .

Mechanism of Action

Target of Action

TMB-PS, also known as N-(3-sulfopropyl)-3,3’,5,5’-tetramenthylbenzidine sodium salt , is primarily targeted towards the detection of hydrogen peroxide in enzymatic analysis of body fluids . The primary role of this compound is to act as a chromogenic reagent .

Mode of Action

TMB-PS interacts with its target, hydrogen peroxide, through a process known as oxidation . This interaction is catalyzed by peroxidase enzymes such as horseradish peroxidase . TMB-PS acts as a hydrogen donor for the reduction of hydrogen peroxide to water . The oxidation of TMB-PS leads to the formation of a diimine-diamine complex .

Biochemical Pathways

The biochemical pathway affected by TMB-PS involves the reduction of hydrogen peroxide to water . This process is facilitated by peroxidase enzymes . The oxidation of TMB-PS to a diimine-diamine complex results in a color change that can be detected visually or using a spectrophotometer .

Result of Action

The result of TMB-PS’s action is a color change due to the formation of a diimine-diamine complex . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm . The reaction can be halted by the addition of acid or another stop reagent . Using sulfuric acid turns TMB yellow, with a peak absorbance of 450 nm . The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs .

Action Environment

TMB-PS is soluble in water and can be used under neutral, acidic, and alkaline conditions . It should be noted that TMB-PS is photosensitive and should be kept out of direct sunlight . The compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as light exposure and pH levels .

properties

IUPAC Name |

3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNAFYJQMXPVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tmb-PS | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)

![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)